molecular formula C10H8FNO B13917565 4-(Acetamino)-3-fluorophenylacetylene

4-(Acetamino)-3-fluorophenylacetylene

Cat. No.: B13917565
M. Wt: 177.17 g/mol
InChI Key: JUUBIPACUFTENW-UHFFFAOYSA-N
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Description

4-(Acetamino)-3-fluorophenylacetylene is an organic compound characterized by the presence of an acetamino group, a fluorine atom, and a phenylacetylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetamino)-3-fluorophenylacetylene typically involves the acetylation of 4-amino-3-fluorophenylacetylene. One common method includes the reaction of 4-amino-3-fluorophenylacetylene with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Acetamino)-3-fluorophenylacetylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamino group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(Acetamino)-3-fluorophenylacetylene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Acetamino)-3-fluorophenylacetylene involves its interaction with specific molecular targets. The acetamino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamido-TEMPO: A stable radical used for oxidation reactions.

    4-Acetamidophenol:

Uniqueness

4-(Acetamino)-3-fluorophenylacetylene is unique due to the presence of both an acetamino group and a fluorine atom on the phenylacetylene moiety

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

N-(4-ethynyl-2-fluorophenyl)acetamide

InChI

InChI=1S/C10H8FNO/c1-3-8-4-5-10(9(11)6-8)12-7(2)13/h1,4-6H,2H3,(H,12,13)

InChI Key

JUUBIPACUFTENW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C#C)F

Origin of Product

United States

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